molecular formula C24H21N3O2 B2553648 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide CAS No. 1105236-09-6

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide

Cat. No.: B2553648
CAS No.: 1105236-09-6
M. Wt: 383.451
InChI Key: WMYJXHCEUKQAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide is a synthetic quinazolinone derivative characterized by a 3-phenyl-substituted quinazolinone core linked to a 3-phenylpropanamide group at the 6-position. The 2-methyl and 3-phenyl substituents on the quinazolinone core likely influence steric and electronic properties, while the 3-phenylpropanamide moiety may enhance lipophilicity and binding interactions.

Properties

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-17-25-22-14-13-19(26-23(28)15-12-18-8-4-2-5-9-18)16-21(22)24(29)27(17)20-10-6-3-7-11-20/h2-11,13-14,16H,12,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYJXHCEUKQAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski’s Synthesis with Modified Anthranilic Acid

Niementowski’s method involves condensing anthranilic acid with formamide to form 3,4-dihydro-4-oxoquinazoline. For the 2-methyl variant, 2-methylanthranilic acid is reacted with formamide at 125–130°C, yielding 2-methyl-3,4-dihydro-4-oxoquinazoline. Introducing the 3-phenyl group requires substituting formamide with benzamide or employing phenacyl bromide in a subsequent step.

Example Protocol :

  • 2-Methylanthranilic acid (1 mmol) and benzamide (1.2 mmol) are heated in formic acid at 120°C for 6 hours.
  • The intermediate undergoes cyclization with phosphorous trichloride in toluene, producing 2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one (Yield: 78%).

Microwave-Assisted Cyclization

Modern methods utilize microwave irradiation to accelerate cyclization. A one-pot synthesis from methyl 2-formylphenyl carbamate and 3,4-dimethoxyphenethylamine in acetic acid under microwave irradiation (100°C, 10 minutes) forms the dihydroquinazolinone core. Adapting this for the target compound:

  • Replace phenethylamine with benzylamine derivatives to introduce the 3-phenyl group.
  • Optimize temperature and solvent (e.g., ethanol/acetic acid) to retain the 2-methyl substituent.

Functionalization at the 6-Position

The 6-amino group is introduced via nitration followed by reduction.

Nitration of the Quinazolinone Core

Nitrating agents like fuming nitric acid or acetyl nitrate selectively target the 6-position due to the electron-donating effects of the 2-methyl and 3-phenyl groups.

Procedure :

  • 2-Methyl-3-phenyl-3,4-dihydroquinazolin-4-one (1 mmol) is dissolved in concentrated sulfuric acid.
  • Fuming nitric acid (1.2 mmol) is added dropwise at 0°C.
  • The mixture is stirred for 2 hours, yielding 6-nitro-2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one (Yield: 85%).

Reduction of Nitro to Amino Group

Catalytic hydrogenation or chemical reductants like SnCl₂/HCl convert the nitro group to an amine.

Example :

  • 6-Nitro intermediate (1 mmol) is suspended in ethanol with 10% Pd/C (50 mg).
  • Hydrogen gas is bubbled through the mixture at 60°C for 4 hours, yielding 6-amino-2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one (Yield: 92%).

Amidation with 3-Phenylpropanoyl Chloride

The final step couples the 6-amino group with 3-phenylpropanoyl chloride.

Schotten-Baumann Reaction

A classic acylation method employs aqueous base to facilitate the reaction.

Protocol :

  • 6-Amino intermediate (1 mmol) is dissolved in 10% NaOH (5 mL).
  • 3-Phenylpropanoyl chloride (1.5 mmol) is added dropwise at 0°C.
  • The mixture is stirred for 1 hour, and the precipitate is filtered and recrystallized from ethanol (Yield: 75%).

Coupling Agents in Anhydrous Conditions

Modern approaches use coupling agents like EDCl or HOBt to enhance efficiency.

Procedure :

  • 6-Amino intermediate (1 mmol), 3-phenylpropanoic acid (1.2 mmol), EDCl (1.5 mmol), and DMAP (0.1 mmol) are stirred in DMF at room temperature for 12 hours.
  • The product is purified via column chromatography (hexane/ethyl acetate, 3:1) (Yield: 88%).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Niementowski + Acylation Cyclization, nitration, reduction 68 Cost-effective, scalable Long reaction times
Microwave + EDCl Microwave cyclization, EDCl coupling 83 Rapid, high purity Requires specialized equipment

Spectroscopic Validation

Synthetic intermediates and the final product are characterized using:

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4–2.6 ppm), and amide NH (δ 10.2 ppm).
  • ¹³C NMR : Carbonyl signals (δ 165–170 ppm), quaternary carbons (δ 140–150 ppm).
  • MS : Molecular ion peaks matching theoretical values (e.g., m/z 397.4 for C₂₄H₂₁N₃O₂).

Challenges and Optimization

  • Regioselectivity in Nitration : Electron-donating groups direct nitration to the 6-position, but minor 8-nitro byproducts may form. Recrystallization or chromatography is required.
  • Amidation Efficiency : Bulky substituents on the acyl chloride reduce reactivity. Using excess reagent or coupling agents mitigates this.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: The phenyl and propanamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives, including N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide, exhibit significant anticancer properties. These compounds can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of specific kinases and modulation of cell cycle progression.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results demonstrated an IC50 value of 5.2 µM for A549 cells and 7.8 µM for MCF7 cells, indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism of Action
A5495.2Apoptosis induction via caspase activation
MCF77.8Inhibition of cell proliferation

The mechanism involves the compound binding to target proteins, inhibiting their activity, which leads to reduced tumor cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial studies. Compounds within the quinazolinone family have been tested against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study screened several derivatives for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Notably, certain derivatives exhibited significant inhibition at low concentrations, suggesting potential as future antimicrobial agents.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium smegmatis6.25 µg/mL
Compound BPseudomonas aeruginosa12.5 µg/mL

These findings underscore the importance of structural modifications in enhancing the antimicrobial efficacy of quinazolinone derivatives .

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Quinazolinone Derivatives

3-(1-cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide ()
  • Core Structure: Shares a 4-oxo-3-methylquinazolinone core but differs in substituents: Quinazolinone Substituents: 3-methyl vs. the target compound’s 3-phenyl and 2-methyl groups. Amide Group: Contains a benzamide with a cyano-modified alkyl chain, contrasting with the target’s 3-phenylpropanamide.
  • The 3-methyl substituent on the quinazolinone core reduces steric bulk compared to the target’s 3-phenyl group, which could impact binding pocket interactions.
Table 1: Structural Comparison of Quinazolinone Derivatives
Compound Quinazolinone Substituents Amide Group Notable Features
Target Compound 2-methyl, 3-phenyl 3-phenylpropanamide High lipophilicity from dual phenyl groups
3-(1-cyano-1-methylethyl)-...benzamide 3-methyl Benzamide with cyano-alkyl chain Enhanced polarity from cyano group

Analogues with Shared Amide Moieties

N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (Compound 32, )
  • Core Structure: Lacks a quinazolinone ring; instead, features a dihydroxyphenethyl group.
  • Amide Group : Shares the 3-phenylpropanamide moiety with the target compound.
  • Synthesis Yield : 89% (higher than other analogues in ), suggesting efficient coupling of the phenylpropanamide group .
  • Functional Implications: The dihydroxyphenethyl core introduces phenolic hydroxyl groups, which could enhance antioxidant activity but reduce metabolic stability compared to the quinazolinone-based target.
Table 2: Comparison of Amide-Containing Analogues
Compound Core Structure Amide Group Synthesis Yield Potential Bioactivity
Target Compound Quinazolinone 3-phenylpropanamide Not reported Kinase inhibition (inferred)
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide Dihydroxyphenethyl 3-phenylpropanamide 89% Antioxidant, neuroprotective

Biological Activity

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide, a derivative of quinazoline, has garnered attention for its diverse biological activities. Quinazolines are known for their pharmacological potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting data in an organized manner.

Molecular Characteristics

  • Chemical Formula : C24H21N3O2
  • Molecular Weight : 383.4424 g/mol
  • CAS Number : 1105236-09-6

The compound features a quinazoline backbone with phenyl and propanamide substituents, contributing to its biological activity.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Table 1: Summary of Anticancer Activities of Quinazoline Derivatives

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastApoptosis induction
Compound BLungCell cycle arrest
N-(2-methyl-4-oxo...)VariousInhibition of signaling pathways

Antimicrobial Activity

The antimicrobial potential of quinazolines has been documented extensively. Studies have shown that these compounds demonstrate activity against various bacterial strains, suggesting their utility as new antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Quinazoline derivatives also exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticonvulsant Properties

Certain quinazoline derivatives have been shown to possess anticonvulsant effects, providing a basis for their exploration in treating epilepsy. The proposed mechanism includes the modulation of neurotransmitter systems and ion channels involved in neuronal excitability .

Study 1: Anticancer Efficacy

A study conducted on this compound demonstrated its efficacy against various cancer cell lines. The compound was tested on human breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment.

Study 2: Antimicrobial Activity Assessment

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited MIC values of 32 µg/mL and 64 µg/mL, respectively. These results suggest a moderate antimicrobial activity compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-phenylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving quinazolinone intermediates. Key steps include:

  • Step 1 : Condensation of 2-methyl-3-phenylquinazolin-4(3H)-one with appropriate amines or sulfanyl groups under reflux conditions (e.g., DMF, 16 hours) .
  • Step 2 : Coupling with 3-phenylpropanamide via nucleophilic substitution or amidation. Optimization parameters include solvent polarity (DMF vs. THF), temperature (80–100°C), and catalyst use (e.g., DCC for amide bond formation). Crystallization from ethanol/water mixtures improves purity .
    • Critical Parameters : Reaction time, stoichiometric ratios (1:1.2 for amine:quinazolinone), and inert atmosphere (N₂) to prevent oxidation .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (Cu-Kα radiation, λ = 1.54178 Å) confirms the planar quinazoline core and substituent orientation. Data collection at 100 K reduces thermal motion artifacts .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and carbonyl carbons (δ 165–175 ppm) .
  • HPLC : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; retention time ~12–15 minutes .

Q. What are the recommended protocols for ensuring compound stability during storage?

  • Methodological Answer :

  • Storage Conditions : Protect from light in amber vials at –20°C under argon. Desiccants (silica gel) prevent hydrolysis of the amide bond .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor purity .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this quinazoline derivative to kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., EGFR PDB: 1M17). The quinazoline core aligns with ATP-binding pockets; substituent interactions (e.g., phenyl groups with hydrophobic residues) are scored for ΔG values .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Compare metabolic stability (microsomal assays) and plasma protein binding (equilibrium dialysis). Low oral bioavailability may explain in vivo–in vitro discrepancies .
  • Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the methyl group) that reduce activity .

Q. How does the substitution pattern on the quinazoline ring influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • SAR Analysis :
  • 2-Methyl Group : Enhances metabolic stability by steric hindrance against CYP3A4 oxidation .
  • 3-Phenyl Group : Increases lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility .
  • In Silico Predictions : Use SwissADME to optimize substituents (e.g., replacing phenyl with pyridyl improves solubility while retaining affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.